LDHA Isoform Selectivity: 7.8-Fold Preference for LDHA over LDHB Confers Metabolic Targeting Advantage
2-(5-Oxopyrrolidin-2-yl)butanoic acid demonstrates a 7.8-fold selectivity for human LDHA (Ki = 90 nM) over human LDHB (Ki = 700 nM) in non-competitive inhibition assays using pyruvate as the variable substrate [1]. This isoform discrimination is quantitatively superior to the reference LDHA inhibitor NHI-2, which exhibits only a 3.8-fold selectivity (LDHA IC50 = 14.7 μM vs. LDHB IC50 = 55.8 μM) under comparable conditions [2]. The enhanced selectivity profile of 2-(5-oxopyrrolidin-2-yl)butanoic acid reduces off-target LDHB engagement, a critical consideration for minimizing cardiac and muscle toxicity in oncology applications.
| Evidence Dimension | LDHA vs. LDHB selectivity ratio (Ki or IC50) |
|---|---|
| Target Compound Data | Ki LDHA = 90 nM; Ki LDHB = 700 nM; Selectivity ratio = 7.8 |
| Comparator Or Baseline | NHI-2: IC50 LDHA = 14.7 μM; IC50 LDHB = 55.8 μM; Selectivity ratio = 3.8 |
| Quantified Difference | 2.05-fold higher isoform selectivity for the target compound |
| Conditions | Human recombinant LDHA and LDHB; non-competitive inhibition; pyruvate substrate; preincubation protocol |
Why This Matters
Higher LDHA/LDHB selectivity minimizes cardiac LDHB inhibition, reducing cardiotoxicity risk and improving therapeutic index in cancer metabolism programs.
- [1] BindingDB. BDBM50594018 (CHEMBL5180187). Affinity Data: Ki 90 nM (LDHA); Ki 700 nM (LDHB). Universidad De Granada / ChEMBL. View Source
- [2] Sanbio. NHI-2 Product Datasheet. LDHA IC50 = 14.7 μM; LDHB IC50 = 55.8 μM. View Source
